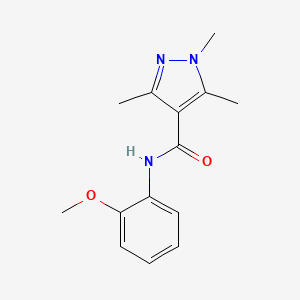
N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, also known as MTPC, is a synthetic compound that belongs to the class of pyrazoles. It has gained significant attention in recent years due to its potential applications in scientific research. MTPC is known to exhibit various biochemical and physiological effects, making it a promising candidate for studying various biological processes.
作用機序
The mechanism of action of N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cell growth and proliferation. N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has also been found to scavenge free radicals and protect cells from oxidative damage. Additionally, N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is also relatively stable and can be stored for extended periods without degradation. However, N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide. One potential area of research is the development of N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide-based drugs for cancer therapy. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide and its potential applications in the treatment of other diseases, such as inflammation and oxidative stress. Furthermore, the development of more efficient synthesis methods for N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide could facilitate its use in scientific research.
合成法
The synthesis of N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves the reaction of 2-methoxybenzoyl chloride with 1,3,5-trimethylpyrazole-4-carboxylic acid in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide.
科学的研究の応用
N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-(2-methoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-13(10(2)17(3)16-9)14(18)15-11-7-5-6-8-12(11)19-4/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYISHZSNWFDQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

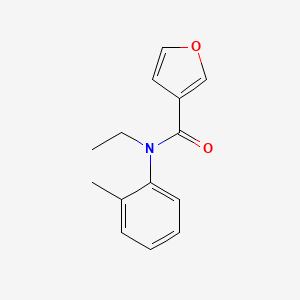

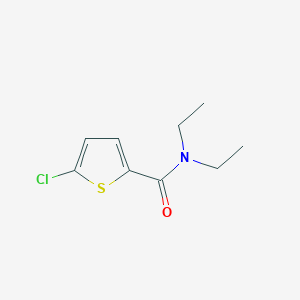
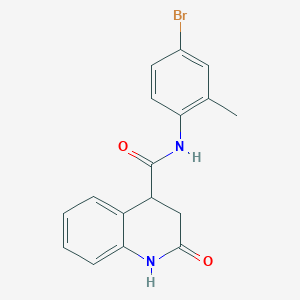
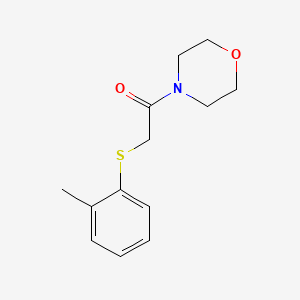
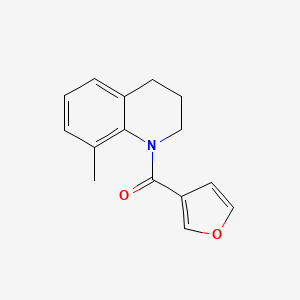

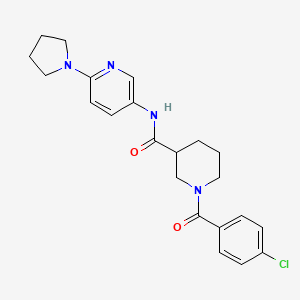
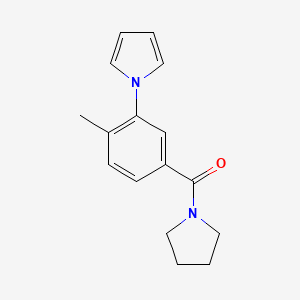
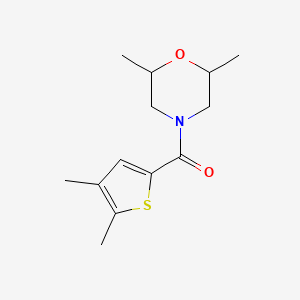
![1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506026.png)
![[5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7506031.png)

